4-(2,3-DICHLOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE -

4-(2,3-DICHLOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Catalog Number: EVT-4330955
CAS Number:
Molecular Formula: C18H17Cl2NO4
Molecular Weight: 382.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone) is a synthetic chemical compound classified as an atypical antipsychotic agent. [, , , , , , , , , , , , , ] It is widely studied for its unique pharmacological profile and therapeutic potential in treating various central nervous system disorders. [, , , , , , , , , , , , , ]

Synthesis Analysis

Aripiprazole can be synthesized through a multi-step process involving etherification and subsequent reactions with specific chemical reagents. [, ] One method involves the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 4-bromo-1-butanol, followed by sulfonylation and substitution with 1-(2,3-dichlorophenyl)piperazine. [] This synthetic route achieves a high overall yield of aripiprazole. []

Molecular Structure Analysis

Aripiprazole's molecular structure comprises a quinolinone core, a piperazine ring, and a dichlorophenyl group linked by a butyloxy chain. [, , , , , , , , , , , , , ] The specific arrangement of these structural elements contributes to its unique binding affinity for various neurotransmitter receptors. [, , , , , , , , , , , , , ]

Mechanism of Action

Aripiprazole acts as a partial agonist at dopamine D2 receptors, meaning it elicits a weaker response compared to full agonists like dopamine itself. [, , , ] This partial agonism is crucial for its antipsychotic effects, as it helps regulate dopamine activity in the brain without completely blocking its effects. [, , , ] Additionally, aripiprazole interacts with serotonin receptors, including 5-HT1A and 5-HT2A receptors, further contributing to its therapeutic effects. [, ]

Physical and Chemical Properties Analysis

Aripiprazole is a white to yellowish powder. [, , , , , , , , , , , , , ] Its solubility and other physicochemical properties can vary depending on the specific salt form and environmental conditions. [] For instance, aripiprazole oxalate, tartarate, and succinate exhibit distinct characteristics due to the different counterions. [] Its long half-life is attributed to its variable metabolism influenced by genetic polymorphism. []

Applications
  • Antipsychotic Activity: It has shown efficacy in animal models of schizophrenia, demonstrating its ability to ameliorate schizophrenia-like behavioral deficits. [, , ]
  • Cognitive Enhancement: Research suggests that aripiprazole might have beneficial effects on cognitive function, potentially through its modulation of dopamine and serotonin signaling. [, ]
  • Neuroprotection: Some studies have explored aripiprazole's potential neuroprotective properties, particularly its ability to modulate brain-derived neurotrophic factor (BDNF) levels, which play a role in neuronal survival and plasticity. []
Future Directions
  • Personalized Medicine: Investigating the impact of genetic variations on aripiprazole's metabolism and efficacy could pave the way for personalized treatment strategies. []
  • Combination Therapies: Exploring the synergistic effects of aripiprazole with other pharmacological agents could lead to more effective treatment approaches for complex psychiatric disorders. []
  • Novel Drug Delivery Systems: Developing innovative drug delivery systems for aripiprazole, such as long-acting formulations, could improve patient compliance and treatment outcomes. []

7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (Aripiprazole)

    Compound Description: 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone, also known as Aripiprazole (OPC-14597), is a novel atypical antipsychotic medication. It acts as a partial agonist at dopamine D2 receptors and exhibits antagonistic effects on quinpirole and sulpiride-induced changes in dopamine release. [, ] Aripiprazole also demonstrates high affinity for human 5-HT1A receptors and displays potent partial agonism. [] Research suggests its efficacy against schizophrenia symptoms, potentially due to its interaction with 5-HT1A receptors and its unique dopamine-serotonin system stabilizing properties. [] Studies on rats indicate that aripiprazole influences prolactin release, potentially by interacting with D2 receptors on lactotroph cells. [] It has a long half-life and variable metabolism due to genetic polymorphism. [] Overdose cases, particularly in children, have been reported, with symptoms primarily manifesting as central nervous system depression. []

Talipexole

    Compound Description: Talipexole functions as a full dopamine D2 receptor agonist. [] Research indicates that it effectively decreases prolactin release in a dose-dependent manner, as observed in studies on isolated rat anterior pituitary slices. [] This effect can be antagonized by haloperidol, a D2 receptor antagonist. [] In vivo studies on rats have demonstrated that talipexole can reduce serum prolactin levels. []

    Relevance: While Talipexole does not share direct structural similarities with the target compound, 4-(2,3-dichlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, its relevance stems from its use in conjunction with aripiprazole in research. Specifically, studies examining the effects of aripiprazole on prolactin release utilize talipexole as a comparative agent due to its known activity on dopamine D2 receptors. [] Given that aripiprazole exhibits partial agonism at these receptors, understanding its interaction with a full agonist like talipexole provides valuable insights into its mechanism of action. Therefore, exploring the effects of talipexole in the context of aripiprazole's activity can indirectly shed light on the potential pharmacological profile of the structurally similar target compound.

Haloperidol

    Compound Description: Haloperidol is classified as a D2 receptor antagonist. [] It effectively counteracts the decrease in prolactin release induced by both talipexole and aripiprazole. [] Studies on rats have shown that haloperidol can increase serum prolactin levels. [] Furthermore, it can enhance hyperprolactinemia induced by estrogen or reserpine, conditions where aripiprazole demonstrates varying effects depending on the inducing agent. []

    Relevance: While structurally distinct from 4-(2,3-dichlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, haloperidol's relevance arises from its use in research alongside aripiprazole, primarily in studies investigating prolactin release. [] As a D2 receptor antagonist, haloperidol provides a contrasting pharmacological profile to aripiprazole's partial agonism at these receptors. [] By observing how haloperidol modulates or opposes the effects of aripiprazole, researchers gain a clearer understanding of aripiprazole's complex interaction with the dopaminergic system. Consequently, this knowledge can offer valuable insights into the potential activity and behavior of the structurally similar target compound, particularly concerning its interaction with dopamine receptors.

Properties

Product Name

4-(2,3-DICHLOROPHENYL)-5,6,7-TRIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

IUPAC Name

4-(2,3-dichlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C18H17Cl2NO4

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C18H17Cl2NO4/c1-23-13-8-12-15(18(25-3)17(13)24-2)10(7-14(22)21-12)9-5-4-6-11(19)16(9)20/h4-6,8,10H,7H2,1-3H3,(H,21,22)

InChI Key

WBZIQIJNFORUTQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C(=CC=C3)Cl)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C(=CC=C3)Cl)Cl)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.